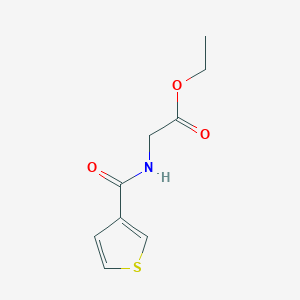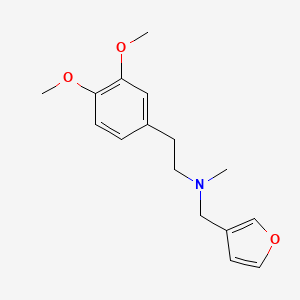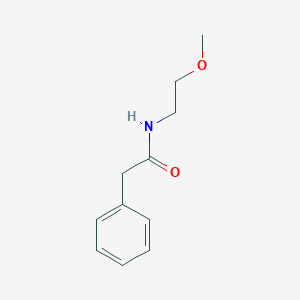
N,N'-bis(2,3-dichlorophenyl)isophthalamide
Overview
Description
N,N'-bis(2,3-dichlorophenyl)isophthalamide, commonly known as BDCM, is a chemical compound that has been widely used in various industrial applications. It is a white crystalline solid that is soluble in water and organic solvents. BDCM has been extensively studied for its potential use as a disinfectant, herbicide, and fungicide. In recent years, BDCM has gained attention for its toxicological properties and potential health hazards.
Mechanism of Action
BDCM is metabolized in the liver to form a reactive intermediate that can bind to DNA and cause mutations. The mechanism of action of BDCM involves the formation of DNA adducts, which can lead to DNA damage and mutations. BDCM has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
BDCM exposure has been shown to cause DNA damage, oxidative stress, and inflammation in various tissues. It has been linked to an increased risk of bladder cancer, liver cancer, and lymphoma. BDCM exposure has also been associated with reproductive and developmental toxicity in animal studies.
Advantages and Limitations for Lab Experiments
BDCM is a potent carcinogen that can be used in laboratory experiments to study the mechanisms of carcinogenesis and DNA damage. However, its toxicity and potential health hazards limit its use in laboratory experiments. Appropriate safety measures and precautions must be taken when handling BDCM.
Future Directions
Future research on BDCM should focus on developing safer alternatives to the chemical compound and identifying effective methods for reducing BDCM exposure. Studies should also investigate the mechanisms of BDCM-induced carcinogenesis and DNA damage, as well as potential biomarkers for BDCM exposure and toxicity. Additionally, research should explore the potential health effects of BDCM exposure on vulnerable populations, such as children and pregnant women.
Scientific Research Applications
BDCM has been extensively studied for its toxicological properties and potential health hazards. It has been shown to be a potent carcinogen in animal studies and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). BDCM exposure has been linked to an increased risk of bladder cancer in humans.
properties
IUPAC Name |
1-N,3-N-bis(2,3-dichlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-6-2-8-15(17(13)23)25-19(27)11-4-1-5-12(10-11)20(28)26-16-9-3-7-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHKDHQPXAMAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![2-{2-[4-(3-furylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846022.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)



![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)

![2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3846084.png)


